molecular formula C8H5N3S B12544278 1h-Imidazo[4,5-b]thieno[2,3-e]pyridine CAS No. 869741-77-5

1h-Imidazo[4,5-b]thieno[2,3-e]pyridine

Cat. No.: B12544278
CAS No.: 869741-77-5
M. Wt: 175.21 g/mol
InChI Key: UBWGBRKCSCDRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[4,5-b]thieno[2,3-e]pyridine is a heterocyclic compound that features a fused ring system combining imidazole, thieno, and pyridine rings. This unique structure imparts the compound with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]thieno[2,3-e]pyridine typically involves the construction of the fused ring system through cyclization reactions. One common method involves the reaction of 2-aminothiophene with 2,3-dichloropyridine under basic conditions, followed by cyclization to form the imidazo ring. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization or chromatography are scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-b]thieno[2,3-e]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.

    Substitution: Halogenated derivatives, amines, thiols, DMF or DMSO as solvents.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications.

Scientific Research Applications

1H-Imidazo[4,5-b]thieno[2,3-e]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-b]thieno[2,3-e]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The pathways involved often include signal transduction cascades or metabolic pathways critical for cellular function.

Comparison with Similar Compounds

1H-Imidazo[4,5-b]thieno[2,3-e]pyridine can be compared with other similar compounds such as:

    Imidazo[4,5-b]pyridine: Similar in structure but lacks the thieno ring, which may affect its biological activity and chemical reactivity.

    Thieno[2,3-b]pyridine: Contains the thieno and pyridine rings but lacks the imidazo ring, leading to different properties and applications.

    Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with distinct structural and functional characteristics.

The uniqueness of this compound lies in its fused ring system, which imparts a combination of properties from imidazole, thieno, and pyridine rings, making it a versatile compound for various applications.

Properties

CAS No.

869741-77-5

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

IUPAC Name

10-thia-2,4,6-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C8H5N3S/c1-2-12-7-3-6-8(10-4-9-6)11-5(1)7/h1-4H,(H,9,10,11)

InChI Key

UBWGBRKCSCDRQI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=C3C(=C2)NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.